(3-Fluorophenyl)(pyridin-2-yl)methanamine
Overview
Description
(3-Fluorophenyl)(pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications and Synthesis
- Pincer Palladacycles : Derivatives of (3-Fluorophenyl)(pyridin-2-yl)methanamine have been synthesized and used in the formation of unsymmetrical NCN′ and PCN pincer palladacycles, showing good catalytic activity and selectivity in chemical reactions due to C–H bond activation (Roffe et al., 2016).
Medicinal Chemistry and Drug Discovery
- Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share structural motifs with this compound, have been identified as potent and selective Met kinase inhibitors with promising in vivo efficacy and pharmacokinetic profiles, advancing into phase I clinical trials (Schroeder et al., 2009).
- Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine, a related compound, showed significant seizures protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photophysical and Material Sciences
- Photocytotoxicity and Cellular Imaging : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines demonstrated enhanced cellular uptake and remarkable photocytotoxicity, suggesting applications in cancer therapy and cellular imaging (Basu et al., 2015).
- Anion Detection : Tri-(2-picolyl) amine-modificated triarylborane was synthesized for the distinction of cyanide and fluoride anions in aqueous solutions, displaying different fluorogenic responses, which indicates its potential for environmental monitoring and analytical chemistry applications (Zhang et al., 2019).
Chemical Synthesis and Characterization
- Organic Synthesis : A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized via a one-pot, three-component condensation process. These compounds, characterized by their optical properties, demonstrated absorption and fluorescence spectra with large Stokes' shift, implying their use in luminescent materials and organic electronics (Volpi et al., 2017).
Mechanism of Action
- Bansode, A. H., & Suryavanshi, G. Metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways. RSC Advances, 8, 32055 (2018)
- Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2012)
- Reactions of commercially available amines with intermediates. (2019)
- (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: Uses, Interactions, Mechanism of action. (2010)
: Read the full article : Link to article : Link to article : DrugBank entry
Properties
IUPAC Name |
(3-fluorophenyl)-pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZYFGZSUCYGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178292-62-0 | |
Record name | (3-fluorophenyl)(pyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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